2-(6-Methylpyridin-3-yl)morpholine dihydrochloride
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Overview
Description
2-(6-Methylpyridin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is a derivative of morpholine, featuring a pyridine ring substituted with a methyl group at the 6-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)morpholine dihydrochloride typically involves the reaction of 6-methyl-3-pyridinol with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to produce the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(6-Methylpyridin-3-yl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)morpholine dihydrochloride: Similar structure but lacks the methyl group at the 6-position.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of Etoricoxib.
Uniqueness
2-(6-Methylpyridin-3-yl)morpholine dihydrochloride is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(6-12-8)10-7-11-4-5-13-10;;/h2-3,6,10-11H,4-5,7H2,1H3;2*1H |
InChI Key |
NIBFEVLTMQBTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CNCCO2.Cl.Cl |
Origin of Product |
United States |
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